molecular formula C15H12N2 B3260966 4-Benzylcinnoline CAS No. 33732-57-9

4-Benzylcinnoline

Cat. No.: B3260966
CAS No.: 33732-57-9
M. Wt: 220.27 g/mol
InChI Key: BHZYDRDCBXHKBH-UHFFFAOYSA-N
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Description

4-Benzylcinnoline is a heterocyclic aromatic compound with the molecular formula C15H12N2 It is characterized by a cinnoline ring system substituted with a benzyl group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Benzylcinnoline typically involves the cyclization of aryl hydrazones. One common method includes the use of 1-(phenyl)-2-(3-phenylallylidene) hydrazine as a starting material. This compound is reacted with anhydrous aluminum chloride (AlCl3) in toluene under reflux conditions . The reaction proceeds through the formation of an intermediate, which then cyclizes to form this compound.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar cyclization reactions. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial for maximizing yield and purity.

Chemical Reactions Analysis

Types of Reactions: 4-Benzylcinnoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can yield dihydro derivatives.

    Substitution: Electrophilic substitution reactions can occur at the benzyl group or the cinnoline ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (e.g., bromine) or alkylating agents (e.g., methyl iodide) are employed under appropriate conditions.

Major Products:

    Oxidation: Quinoline derivatives.

    Reduction: Dihydro derivatives.

    Substitution: Halogenated or alkylated cinnoline derivatives.

Scientific Research Applications

4-Benzylcinnoline has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research explores its use as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Industry: It is used in the development of advanced materials, such as organic semiconductors and dyes.

Mechanism of Action

The mechanism of action of 4-Benzylcinnoline involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The exact pathways and targets depend on the specific application and the modifications made to the compound.

Comparison with Similar Compounds

    Cinnoline: The parent compound without the benzyl substitution.

    Quinoline: A structurally related compound with a nitrogen atom in the ring.

    Quinoxaline: Another related compound with two nitrogen atoms in the ring.

Uniqueness: 4-Benzylcinnoline is unique due to the presence of the benzyl group, which can influence its chemical reactivity and biological activity. This substitution can enhance its ability to interact with specific molecular targets, making it a valuable compound for various applications.

Properties

IUPAC Name

4-benzylcinnoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2/c1-2-6-12(7-3-1)10-13-11-16-17-15-9-5-4-8-14(13)15/h1-9,11H,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHZYDRDCBXHKBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=CN=NC3=CC=CC=C32
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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